molecular formula C7H13FO B12949538 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol

3-(2-Fluoropropan-2-yl)cyclobutan-1-ol

Cat. No.: B12949538
M. Wt: 132.18 g/mol
InChI Key: JCKCEFPOARETOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H13FO It is a cyclobutanol derivative where a fluoropropyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where an alkoxide anion generated from a fluorinated alcohol replaces a halogen atom on a cyclobutane precursor . This reaction typically requires the use of a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic strategies but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a more saturated alcohol.

Scientific Research Applications

3-(2-Fluoropropan-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)cyclobutan-1-ol
  • 1-(Propan-2-yl)cyclobutan-1-ol

Uniqueness

3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is unique due to the presence of both a fluorine atom and a cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C7H13FO/c1-7(2,8)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3

InChI Key

JCKCEFPOARETOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.